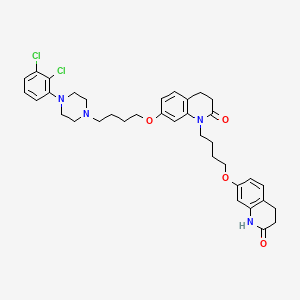
Aripiprazole impurity 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aripiprazole impurity 4: is a chemical compound that is often encountered as a byproduct during the synthesis of aripiprazole, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder . The presence of impurities in pharmaceutical compounds is a critical aspect of drug development and quality control, as they can affect the safety and efficacy of the final product .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aripiprazole impurity 4 is typically formed during the synthesis of aripiprazole. The synthesis of aripiprazole involves the coupling of 1-(2,3-dichlorophenyl)piperazine with compounds that are derivatives of 3,4-dihydroquinolin-2(1H)-one . The reaction conditions often include the use of solvents like acetonitrile and reagents such as orthophosphoric acid .
Industrial Production Methods: In industrial settings, the production of aripiprazole and its impurities is monitored using high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The separation of aripiprazole and its impurities is achieved using a gradient mobile phase consisting of phosphate buffer and acetonitrile .
Analyse Chemischer Reaktionen
Types of Reactions: Aripiprazole impurity 4 can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Aripiprazole impurity 4 has several applications in scientific research:
Wirkmechanismus
it is known that aripiprazole itself functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors . The impurity may share some structural similarities with aripiprazole, potentially influencing its interaction with these receptors .
Vergleich Mit ähnlichen Verbindungen
- Aripiprazole impurity F
- Aripiprazole impurity G
- Aripiprazole impurity H
Comparison: Aripiprazole impurity 4 is unique in its specific structure and formation pathway during the synthesis of aripiprazole. While other impurities like impurity F, G, and H may share some structural similarities, each impurity has distinct properties and potential effects . The uniqueness of this compound lies in its specific formation conditions and its role in the overall impurity profile of aripiprazole .
Eigenschaften
Molekularformel |
C36H42Cl2N4O4 |
|---|---|
Molekulargewicht |
665.6 g/mol |
IUPAC-Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C36H42Cl2N4O4/c37-30-6-5-7-32(36(30)38)41-20-18-40(19-21-41)16-1-3-22-46-29-13-9-27-11-15-35(44)42(33(27)25-29)17-2-4-23-45-28-12-8-26-10-14-34(43)39-31(26)24-28/h5-9,12-13,24-25H,1-4,10-11,14-23H2,(H,39,43) |
InChI-Schlüssel |
KPJGTZFMHRJHQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3C(=O)CCC4=C3C=C(C=C4)OCCCCN5CCN(CC5)C6=C(C(=CC=C6)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate](/img/structure/B13435310.png)
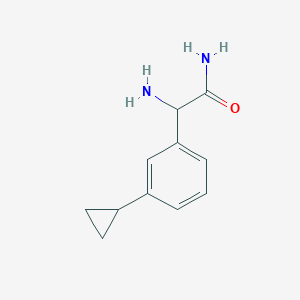

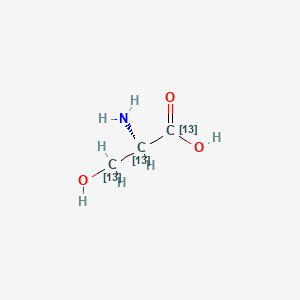

![(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B13435337.png)

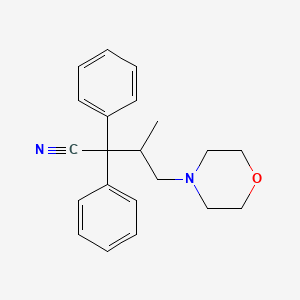
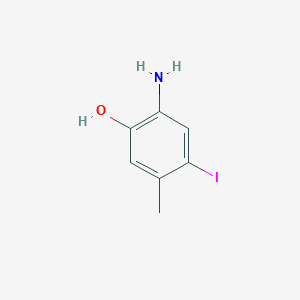
![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)

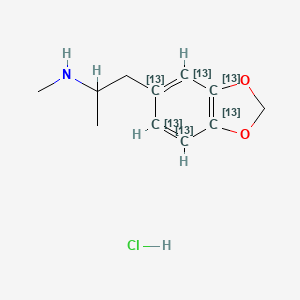
![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
